1-(2,2-Dimethylpropyl)-4-methoxybenzene
Overview
Description
The compound “1-(2,2-Dimethylpropyl)-4-methoxybenzene” seems to be a derivative of benzene, which is a common aromatic compound . The “2,2-Dimethylpropyl” part suggests that it has a propyl group (a three-carbon chain) attached to it, which is further substituted with two methyl groups .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound “1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP)” was synthesized using α-diisobutylene through a two-step process, including allylic chlorination by hypochlorite and HCl, followed by α-elimination of the allylic chloride using a strong base .Scientific Research Applications
Structural Analysis of Methoxybenzenes :
- Methoxybenzenes like 1,2-dimethoxy-4-nitrobenzene and 1-(2,4,5-trimethoxyphenyl)-1-butanone have planar structures, with molecules linked to form hydrogen-bonded dimers. These structures demonstrate how substitutions like methoxy groups can influence molecular arrangement and intermolecular interactions (Fun et al., 1997).
Electrochemical Reduction of Methoxybenzenes :
- Research on methoxychlor, a derivative of methoxybenzene, indicates that its electrochemical reduction involves cleavage of carbon-chlorine bonds. This study can be relevant for understanding the reactivity and breakdown of similar methoxybenzene compounds in various environments (McGuire & Peters, 2016).
Chiral Complexes in Chemistry :
- Chiral complexes involving methoxybenzene derivatives, like the one formed with n-butyllithium and dimethylzinc, offer insights into stereochemistry and molecular interactions in organometallic chemistry (Goldfuss, Khan & Houk, 1999).
Synthesis of Benzazaphospholes :
- The synthesis of 4-methoxy-substituted 1,3-benzazaphosphole involves using a C,O-dilithium intermediate. This process showcases the potential of methoxybenzene compounds in synthesizing new aromatic heterocycles, which are important in various chemical applications (Aluri et al., 2014).
Electrosynthesis and Spectroscopic Characterization :
- Polymers derived from methoxybenzene compounds like 1-methoxy-4-ethoxybenzene have been characterized for their structural and electrical properties. This research is significant for the development of new materials with specific electronic characteristics (Moustafid et al., 1991).
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-12(2,3)9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXBGRMIOCFRQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870925 | |
Record name | 1-(2,2-Dimethylpropyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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